METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
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Overview
Description
METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is an organic compound with a complex structure that includes aromatic rings, a cyano group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with 4-methoxyphenol to form an ether linkage. This intermediate is then reacted with cyanoacetic acid derivatives under basic conditions to introduce the cyano group. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chlorobenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-amino-2-propenoic acid derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and aromatic rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- METHYL 2-{[(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL]AMINO}BENZOATE
- METHYL 2-{[(2E)-3-{4-[(4-METHYLPHENYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL]AMINO}BENZOATE
Comparison: METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-32-23-12-9-18(14-24(23)34-16-17-7-10-20(27)11-8-17)13-19(15-28)25(30)29-22-6-4-3-5-21(22)26(31)33-2/h3-14H,16H2,1-2H3,(H,29,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEONLROIBZITC-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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